molecular formula C15H16O4 B017806 7-Hydroxy-6-methoxy-3-prenylcoumarin CAS No. 299159-90-3

7-Hydroxy-6-methoxy-3-prenylcoumarin

Cat. No. B017806
M. Wt: 260.28 g/mol
InChI Key: LICOULHBERNBDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin, involves the Pechmann condensation reaction, a classical method used for coumarin synthesis. This reaction typically requires an acid catalyst like para-toluenesulfonic acid under solvent-free conditions to yield the desired product, as reported by Qian (2011) (Qian, 2011). Additionally, synthesis strategies for prenyloxycoumarins, which are closely related to the compound of interest, have been explored by Askari, Sahebkar, and Iranshahi (2009), through reactions between hydroxycoumarin and prenyl bromides under alkaline conditions (Askari, Sahebkar, & Iranshahi, 2009).

Molecular Structure Analysis

The molecular structure and physical properties of coumarin derivatives can be comprehensively understood through spectroscopic methods such as NMR and MS. These techniques provide detailed insights into the molecular geometry, electronic structure, and functional groups present in the compound, aiding in the identification and characterization of its chemical nature.

Chemical Reactions and Properties

Coumarins undergo various chemical reactions, including prenylation, which introduces a prenyl group to the coumarin nucleus, enhancing its biological activity. The reactivity of hydroxy- and methoxy-coumarins with prenyl bromide has been demonstrated to yield prenyloxycoumarins with significant biological properties. Ahluwalia, Gupta, and Rani (1984) discussed the synthesis of prenyloxycoumarins through the reaction of methoxycoumarins with prenyl bromide, showcasing the compound's ability to undergo Claisen rearrangement and form bioactive derivatives (Ahluwalia, Gupta, & Rani, 1984).

Scientific Research Applications

  • Antidiabetic and Anti-Immunodeficiency Activity : Found in Anthocephalus chinensis leaves, 7-Hydroxy-6-Methoxy-Coumarian exhibits antidiabetic and anti-immunodeficiency activity, suggesting its potential as a natural drug agent (Mishra & Tewari, 2019).

  • Cancer Cell Growth Inhibition : Lomatiol and 7-(3′-Hydroxymethyl-3′-methylallyloxy)coumarin, which are related compounds, show strong in vitro growth inhibitory activities against cancer cells. Oxidized O-prenylcoumarin demonstrates better results than prenylated and unprenylated parent products (Fiorito et al., 2016).

  • Natural Product Research : A study presented a facile, aluminium chloride-mediated one-step conversion of 7-methoxy-3-benzylphthalides into 3-aryl-8-hydroxy-3,4-dihydroisocoumarins, demonstrating India's potential in natural product research (Mali & Babu, 2013).

  • Antioxidant and XOD Inhibitory Activity : Prenyletin 1, a coumarin from Pterocaulon polystachyum, exhibits higher antioxidant and XOD inhibitory activity than its counterparts, with a synergistic effect in a ternary mixture (Vera et al., 2007).

  • Anti-Tumor-Promoting Effects : 8-substituted 7-methoxycoumarins from Murraya species, like murrangatin, minumicrolin, and chloticol, show significant inhibitory effects on Epstein-Barr virus activation, suggesting their potential as anti-tumor-promoting agents (Ito et al., 1999).

  • Fluorimetric Analysis : A study demonstrates a sensitive and specific fluorimetric method for determining 7-hydroxycoumarin in liver tissue preparations (Creaven, Parke, & Williams, 1965).

  • Antiinflammatory Activity : Coumarins from Santolina oblongifolia flower-tops show antiinflammatory activity by inhibiting eicosanoid-release from ionophore-stimulated mouse peritoneal macrophages (Silván et al., 1996).

  • Antifungal Activity : The mixture of prenyletin and prenyletin-methyl-ether from Pterocaulon polystachyum shows antifungal activity against various fungal species (Stein et al., 2006).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of 7-Hydroxy-6-methoxy-3-prenylcoumarin. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

The synthesis of 7-Hydroxy-6-methoxy-3-prenylcoumarin and other coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Future research may focus on exploring the optimal synthesis conditions of different 7-hydroxy-4-substituted coumarins to provide references for future industrial production .

properties

IUPAC Name

7-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)4-5-10-6-11-7-14(18-3)12(16)8-13(11)19-15(10)17/h4,6-8,16H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICOULHBERNBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=CC(=C(C=C2OC1=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580233
Record name 7-Hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-6-methoxy-3-prenylcoumarin

CAS RN

299159-90-3
Record name 7-Hydroxy-6-methoxy-3-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Ramachandra, GV Subbaraju - Synthetic communications, 2006 - Taylor & Francis
Prenylation of coumarins that have hydroxyl or alkoxyl or halo substitution (1a–1i) using 2‐methyl‐3‐butene‐2‐ol in the presence of boron trifluoride formed 3‐prenylcoumarins (2a–2d). …
Number of citations: 6 www.tandfonline.com

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